molecular formula C21H29N3O2 B6487690 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide CAS No. 877631-37-3

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide

Cat. No.: B6487690
CAS No.: 877631-37-3
M. Wt: 355.5 g/mol
InChI Key: YHXLKLBQZHKGOW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide is a synthetic hybrid compound of interest in pharmacological research, particularly for neuroscience and antinociceptive studies. Its molecular design incorporates distinct pharmacophoric elements: a furan ring, a phenylpiperazine moiety, and a 3-methylbutanamide group. The furan ring, a common feature in medicinal chemistry, serves as a versatile scaffold that can engage in hydrogen bonding and influence the compound's overall pharmacokinetic profile due to its electron-rich aromatic nature . The integration of the phenylpiperazine fragment suggests potential for a multi-target mechanism of action, a strategy increasingly employed for complex neurological disorders . This compound is structurally related to a class of investigational phenylglycinamide derivatives that have demonstrated robust activity in preclinical models. Based on studies of analogous hybrids, this compound is intended for research into multimodal mechanisms that may include antagonism of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel and modulation of voltage-gated sodium (Nav) and calcium (Cav) channels . TRPV1 channels are expressed in the central nervous system and are implicated in the induction of seizures and propagation of epileptogenesis, making them a target for anticonvulsant research . The multi-target profile associated with this chemical scaffold may provide a broader and potentially more effective intervention in research models of drug-resistant neurological conditions and neuropathic pain . This product is intended for research purposes only, specifically for in vitro binding assays, functional characterization studies, and early-stage pharmacological profiling. It is supplied as a solid and requires proper storage at -20°C. Researchers are responsible for conducting all necessary experiments to determine the specific activity, potency, and selectivity of this compound for their particular application. This chemical is classified as "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications, nor for food, drug, or cosmetic use. The safety data for this compound have not been fully established. Researchers should handle this material with care, using appropriate personal protective equipment (PPE) and following their institution's chemical safety guidelines.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-17(2)15-21(25)22-16-19(20-9-6-14-26-20)24-12-10-23(11-13-24)18-7-4-3-5-8-18/h3-9,14,17,19H,10-13,15-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXLKLBQZHKGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a phenylpiperazine moiety, and an amide functional group. Its molecular formula is C23H30N4O3, and it is characterized by the following structural components:

  • Furan Ring : Known for its pharmacological properties.
  • Phenylpiperazine : Often associated with various neuropharmacological effects.
  • Amide Group : Contributes to the compound's stability and solubility.

Anticancer Properties

Research indicates that compounds containing furan and piperazine structures exhibit significant anticancer activities. For instance, derivatives with similar configurations have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells. The mechanism often involves:

  • Induction of Apoptosis : Studies have demonstrated that furan-based compounds can disrupt the cell cycle, leading to increased apoptosis rates. For example, compounds derived from furan have been shown to increase levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2) .
  • Inhibition of Tubulin Polymerization : Certain derivatives have been reported to inhibit β-tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase .

Neuropharmacological Effects

The compound's interaction with adenosine receptors has been explored, particularly its antagonistic effects on A2A receptors, which are implicated in neurodegenerative diseases. Additionally, it may exhibit acetylcholinesterase inhibitory activity, relevant for conditions such as Alzheimer’s disease .

Research Findings and Case Studies

A variety of studies have investigated the biological activity of furan-based derivatives:

  • Cytotoxicity Studies :
    • Compounds similar to this compound were tested against human cancer cell lines, revealing IC50 values in the micromolar range. For instance, one study reported an IC50 of 2.96 μM against MCF-7 cells .
  • Mechanistic Studies :
    • Flow cytometry analysis demonstrated that treatment with furan derivatives resulted in an increased population of cells in the pre-G1 phase, indicative of apoptosis .
  • Selectivity Index (SI) :
    • The selectivity index was calculated for several compounds, showing higher toxicity towards cancer cells compared to normal cells, which is critical for developing targeted therapies .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis; inhibits tubulin polymerization
NeuropharmacologicalAntagonistic effects on A2A adenosine receptors; potential acetylcholinesterase inhibition
CytotoxicityIC50 values in micromolar range against various cancer cell lines

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on their core pharmacophores and substituents. Below is a detailed comparison with key examples from the literature:

Piperazine-Based Carboxamides

Compounds sharing the 4-phenylpiperazine scaffold with variable carboxamide substituents ():

Compound Name (Reference) Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS)
Target Compound 4-Phenylpiperazine + furan-2-yl + 3-methylbutanamide Furan-2-yl, 3-methylbutanamide N/A N/A N/A
Compound 34 4-(2-Methoxyphenyl)piperazine 5-Iodobenzofuran-2-carboxamide 239–240 (HCl salt) 63 $^1$H NMR: δ 7.85 (s, 1H, Ar-H), 3.85 (s, 3H, OCH$_3$)
Compound 36 4-(2,3-Dichlorophenyl)piperazine 1H-Indole-2-carboxamide 226–228 (HCl salt) 40 $^13$C NMR: δ 161.2 (C=O), 121.5 (Indole C-3)
Azetidinone Derivative 1-Phenylpiperazine 3-Nitrophenyl-azetidinone N/A N/A IR: 1745 cm$^{-1}$ (β-lactam C=O)

Key Observations :

  • Target vs. The methoxy group in 34 may enhance receptor affinity but reduce metabolic stability compared to the target’s unsubstituted furan .
  • Target vs.
  • Azetidinone vs. Target: The β-lactam ring in azetidinone derivatives introduces rigidity but may reduce bioavailability compared to the flexible 3-methylbutanamide chain .
Furan-Containing Amides

Compounds with furan or benzofuran motifs ():

Compound Name (Reference) Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Key Spectral Data (MS)
8f (N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide) 4-Hydroxyphenethylamine 3-Methylbutanamide N/A N/A EI-MS: 221 (M$^+$), 120 (base peak)
1-(4,4-Dimethylcyclohexyl)-2-(furan-2-yl)ethanamine Furan-2-yl + cyclohexyl Ethylamine linker N/A N/A N/A

Key Observations :

  • Target vs. 8f : Both share the 3-methylbutanamide group, but 8f lacks the piperazine and furan motifs. The hydroxyl group in 8f enhances polarity, contrasting with the target’s lipophilic furan and phenylpiperazine .
  • Target vs. Cyclohexyl-Furan : The cyclohexyl group in the analog increases steric bulk, while the target’s piperazine enables hydrogen bonding and cationic interactions .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the furan, piperazine, and amide groups .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy atoms (e.g., Cl or Br derivatives) may improve diffraction quality .

Advanced Consideration
Time-resolved FT-IR or Raman spectroscopy tracks dynamic conformational changes (e.g., piperazine ring puckering) under varying pH or temperature .

What in vitro screening strategies assess its pharmacological potential?

Q. Basic Research Focus

  • Receptor binding assays : Screen against serotonin (5-HT₁A) or dopamine (D₂/D₃) receptors using radioligands (e.g., [³H]-spiperone) to identify affinity profiles .
  • Enzyme inhibition : Test against acetylcholinesterase or kinases via fluorometric/colorimetric assays (e.g., Ellman’s method) .

Advanced Consideration
High-content screening (HCS) with live-cell imaging quantifies subcellular effects (e.g., mitochondrial membrane potential changes) .

How can structure-activity relationship (SAR) studies elucidate critical functional groups?

Q. Basic Research Focus

  • Analog synthesis : Replace the furan with thiophene or phenyl groups. Modify the piperazine’s phenyl substituent (e.g., 2-methoxy vs. 2,3-dichloro) .
  • Bioassays : Compare IC₅₀ values in receptor binding or cytotoxicity assays to map substituent effects .

Advanced Consideration
Free-energy perturbation (FEP) calculations predict binding affinity changes upon substituent modification, guiding synthetic priorities .

What computational methods predict its binding modes and pharmacokinetics?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., D₃ dopamine receptor PDB: 3PBL) to identify key interactions (e.g., hydrogen bonds with piperazine) .
  • MD simulations : Simulate solvation dynamics in lipid bilayers to estimate blood-brain barrier permeability .

How should researchers resolve discrepancies in biological activity data?

Q. Advanced Research Focus

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (e.g., ANOVA with post-hoc tests) .

What strategies improve solubility for in vivo studies?

Q. Basic Research Focus

  • Co-solvents : Use cyclodextrins or PEG-400 in aqueous buffers .
  • Salt formation : Hydrochloride salts enhance water solubility via protonation of the piperazine nitrogen .

Advanced Consideration
Nanoparticle encapsulation (e.g., PLGA nanoparticles) sustains release and improves bioavailability .

How are metabolic stability and pharmacokinetics evaluated?

Q. Advanced Research Focus

  • Liver microsomes : Incubate with NADPH and quantify parent compound degradation via LC-MS/MS .
  • In vivo PK : Administer IV/PO doses in rodents and measure plasma half-life, Cmax, and AUC using validated bioanalytical methods .

What methods confirm target engagement in cellular models?

Q. Advanced Research Focus

  • CRISPR knockdown : Silence suspected targets (e.g., D₃ receptors) and assess loss of compound activity .
  • Reporter assays : Use luciferase-linked pathways (e.g., cAMP response elements) to quantify receptor modulation .

How is enantiomeric purity validated during synthesis?

Q. Advanced Research Focus

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) .
  • Circular dichroism (CD) : Compare experimental spectra with pure enantiomer references .

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